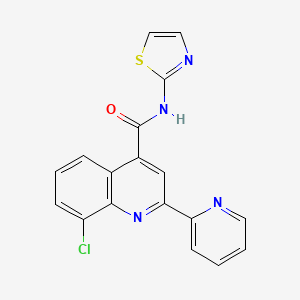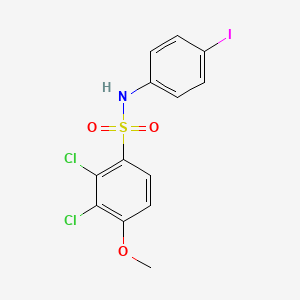![molecular formula C16H13FN2O3 B4773984 4-[(4-fluorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4773984.png)
4-[(4-fluorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone
Descripción general
Descripción
Quinoxalinone derivatives, including 4-[(4-fluorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone, are known for their broad biological activities. Research has explored their potential as aldose reductase inhibitors and for their antioxidant activities, among other properties. These compounds are synthesized through various chemical reactions, leveraging their unique molecular structures for potential therapeutic applications.
Synthesis Analysis
The synthesis of quinoxalinone derivatives often involves the construction of the quinoxalinone core followed by functionalization at specific positions. For instance, novel synthesis approaches allow the creation of a wide range of derivatives through chemo- and regioselective processes, yielding potent aldose reductase inhibitors with significant selectivity and potency. The use of key intermediates like 3‐chloroquinoxalin‐2(1H)‐ones has been critical in these syntheses (Yang et al., 2012).
Molecular Structure Analysis
Structural and theoretical studies, including X-ray diffraction analyses and theoretical calculations, provide insights into the molecular configurations of these compounds, showing preferential coplanarity and highlighting the impact of specific substituents on their biological activities. For example, the structural analysis of certain quinoxalinone derivatives has revealed their binding modes and how these relate to their efficacy as inhibitors (Vandurm et al., 2009).
Chemical Reactions and Properties
Quinoxalinone derivatives participate in various chemical reactions, including oxidative C-H fluoroalkoxylation, which allows the introduction of fluoroalkoxyl groups into the quinoxaline framework. These reactions facilitate the synthesis of derivatives with enhanced properties and potential for various applications, such as the synthesis of histamine-4 receptor (Xu et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of quinoxalinone derivatives are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's suitability for specific applications, including its potential as a pharmaceutical agent.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, define the versatility and applicability of quinoxalinone derivatives. For example, their reactivity with carboxylic acids under specific conditions to form fluorescent derivatives highlights their utility in analytical chemistry (Yamaguchi et al., 1985).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(4-fluorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c17-11-5-7-12(8-6-11)22-10-16(21)19-9-15(20)18-13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLBUSFBGFTRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-fluorophenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4773916.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4773926.png)
![4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4773934.png)
![N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4773952.png)
![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4773959.png)
![2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B4773964.png)
![N-[5-methyl-1-(3-propoxybenzoyl)-2(1H)-pyridinylidene]-3-propoxybenzamide](/img/structure/B4773978.png)
![N-{2-[4-allyl-5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4773986.png)
![N-(4-fluoro-2-methylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4774002.png)

